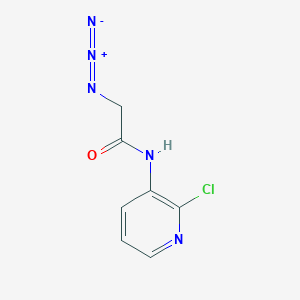

2-azido-N-(2-chloropyridin-3-yl)acetamide

CAS No.:

Cat. No.: VC16469259

Molecular Formula: C7H6ClN5O

Molecular Weight: 211.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClN5O |

|---|---|

| Molecular Weight | 211.61 g/mol |

| IUPAC Name | 2-azido-N-(2-chloropyridin-3-yl)acetamide |

| Standard InChI | InChI=1S/C7H6ClN5O/c8-7-5(2-1-3-10-7)12-6(14)4-11-13-9/h1-3H,4H2,(H,12,14) |

| Standard InChI Key | RDFFFVGQUGIHHX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)NC(=O)CN=[N+]=[N-] |

Introduction

Synthesis and Optimization

Synthetic Route

The synthesis of 2-azido-N-(2-chloropyridin-3-yl)acetamide typically proceeds via nucleophilic substitution (SN₂) of a precursor halogenated acetamide. As demonstrated in analogous systems , the reaction involves:

-

Precursor Preparation: 2-Chloro-N-(2-chloropyridin-3-yl)acetamide (PubChem CID: 737317) is synthesized by acylating 2-chloropyridin-3-amine with chloroacetyl chloride.

-

Azide Introduction: The chloride at the α-position is displaced by sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) or ethanol/water mixture under reflux (80°C, 24 h) .

Reaction Scheme:

Optimization Parameters

Key factors influencing yield and purity include:

Purification is achieved via recrystallization from ethanol, yielding colorless crystals .

Structural Characterization

Spectroscopic Analysis

-

FT-IR: A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group . The amide C=O stretch appears at ~1650 cm⁻¹.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 8.10 (dd, J=8.0, 1.6 Hz, 1H, pyridine-H), 7.55 (m, 1H, pyridine-H), 4.25 (s, 2H, CH₂N₃), 2.40 (s, 3H, CH₃) .

-

X-ray Crystallography: While no data exists for this specific compound, analogous structures (e.g., 2-azido-N-(4-methylphenyl)acetamide) reveal planar acetamide groups and zigzag hydrogen-bonded chains along the c-axis . The 2-chloropyridinyl group likely induces steric hindrance, altering packing motifs.

Computational Insights

Density functional theory (DFT) calculations predict:

-

Dipole Moment: ~4.2 D (due to polar azide and amide groups).

-

Torsional Angles: N-N-C-C torsion ≈ −173° (similar to ), favoring linear azide conformation.

Physicochemical Properties

Applications in Research

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles . For example:

This reaction is pivotal in drug discovery, exemplified by triazole-containing kinase inhibitors .

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume